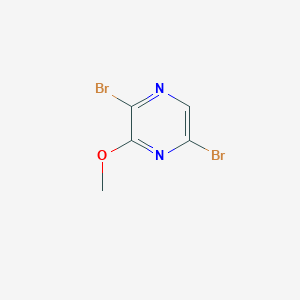

2,5-Dibromo-3-methoxypyrazine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dibromo-3-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCBMEAEKQVQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456715 | |

| Record name | 2,5-DIBROMO-3-METHOXYPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489431-66-5 | |

| Record name | 2,5-DIBROMO-3-METHOXYPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dibromo-3-methoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a strategic and efficient synthesis pathway for 2,5-Dibromo-3-methoxypyrazine, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology is grounded in established chemical principles and leverages a multi-step sequence commencing with the selective bromination of 2-aminopyrazine. Subsequent strategic manipulations, including a regioselective methoxylation and a Sandmeyer-type deamination-bromination, afford the target molecule. This guide offers a detailed experimental protocol, an in-depth discussion of the underlying reaction mechanisms, and an exploration of the causal factors influencing experimental choices, thereby providing a robust and reproducible approach for the synthesis of this important pyrazine derivative.

Introduction: The Significance of Substituted Pyrazines

The pyrazine nucleus is a privileged scaffold in the realm of drug discovery and development, featuring in a multitude of biologically active compounds. Its unique electronic properties and capacity for hydrogen bonding render it an attractive motif for the design of novel therapeutics. This compound, with its distinct pattern of functionalization, serves as a versatile intermediate for the construction of more complex molecular architectures. The strategic placement of two bromine atoms and a methoxy group allows for selective and differential functionalization through various cross-coupling and nucleophilic substitution reactions.

This guide is structured to provide not just a procedural outline, but a deep-seated understanding of the synthetic strategy, empowering researchers to not only replicate the synthesis but also to adapt and troubleshoot the methodology as required.

Overall Synthesis Strategy

The synthesis of this compound is most effectively approached through a three-step sequence starting from the commercially available 2-aminopyrazine. The core logic of this pathway is as follows:

-

Di-bromination: Introduction of two bromine atoms onto the pyrazine ring of 2-aminopyrazine to furnish 2-amino-3,5-dibromopyrazine.

-

Regioselective Methoxylation: Selective replacement of the bromine atom at the 3-position with a methoxy group. This step is crucial for establishing the desired substitution pattern.

-

Deamination and Bromination (Sandmeyer Reaction): Conversion of the remaining amino group to a bromine atom to yield the final product, this compound.

This strategic sequence is depicted in the workflow diagram below.

Caption: Proposed synthetic pathway for this compound.

Part 1: Synthesis of 2-Amino-3,5-dibromopyrazine

The initial step of the synthesis involves the di-bromination of 2-aminopyrazine. The amino group is an activating group, facilitating electrophilic aromatic substitution on the pyrazine ring.

Mechanism and Rationale

The bromination of 2-aminopyrazine proceeds via an electrophilic aromatic substitution mechanism. The electron-donating nature of the amino group increases the electron density of the pyrazine ring, making it more susceptible to attack by an electrophile (Br+). The reaction can be carried out using molecular bromine in a suitable solvent like acetic acid, or with N-bromosuccinimide (NBS).[1][2] The use of acetic acid as a solvent provides a polar medium to facilitate the reaction, and the presence of a base like sodium acetate can help to buffer the reaction mixture.[2] Controlling the stoichiometry of the brominating agent is key to achieving the desired di-substituted product in high yield.[3]

Experimental Protocol

Materials:

-

2-Aminopyrazine

-

Glacial Acetic Acid

-

Sodium Acetate Trihydrate

-

Bromine

-

Methanol

-

Concentrated Ammonia Solution

-

Ice

Procedure:

-

In a reaction flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyrazine (1.0 eq) in glacial acetic acid.

-

Add sodium acetate trihydrate (2.4 eq) to the solution and stir until dissolved.

-

Cool the reaction mixture to -5 °C in an ice-salt bath.

-

Slowly add bromine (1.6 eq) dropwise to the cooled solution over a period of 4 hours, ensuring the temperature remains below 0 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture onto crushed ice and neutralize to pH 8 with concentrated ammonia solution.

-

Collect the resulting precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from methanol to obtain pure 2-amino-3,5-dibromopyrazine as colorless needles.[2]

Part 2: Synthesis of 2-Amino-5-bromo-3-methoxypyrazine

This step involves a regioselective nucleophilic aromatic substitution (SNA) of one of the bromine atoms with a methoxy group. The position of the substitution is directed by the electronic effects of the substituents on the pyrazine ring.

Mechanism and Rationale

The pyrazine ring is electron-deficient, which makes it susceptible to nucleophilic attack. In 2-amino-3,5-dibromopyrazine, the bromine atom at the 3-position is more activated towards nucleophilic substitution than the bromine at the 5-position. This is due to the electron-donating effect of the adjacent amino group at the 2-position, which stabilizes the Meisenheimer complex intermediate formed during the attack of the methoxide ion at the C-3 position. The reaction is typically carried out using sodium methoxide in methanol.

Experimental Protocol

Materials:

-

2-Amino-3,5-dibromopyrazine

-

Sodium Metal

-

Anhydrous Methanol

Procedure:

-

Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous methanol under an inert atmosphere.

-

Add 2-amino-3,5-dibromopyrazine (1.0 eq) to the sodium methoxide solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a suitable acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 2-amino-5-bromo-3-methoxypyrazine.

Part 3: Synthesis of this compound

The final step is the conversion of the amino group of 2-amino-5-bromo-3-methoxypyrazine to a bromine atom. This is achieved through a Sandmeyer reaction, a well-established method for the transformation of aromatic amines.[4][5][6]

Mechanism and Rationale

The Sandmeyer reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures to form a diazonium salt.

-

Displacement: The diazonium salt is then treated with a copper(I) bromide solution. The copper(I) acts as a catalyst, facilitating the release of nitrogen gas and the formation of an aryl radical, which then reacts with the bromide ion to form the final aryl bromide.[7]

The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

Experimental Protocol

Materials:

-

2-Amino-5-bromo-3-methoxypyrazine

-

48% Hydrobromic Acid (HBr)

-

Sodium Nitrite (NaNO2)

-

Copper(I) Bromide (CuBr)

-

Diethyl Ether

-

40% Sodium Hydroxide (NaOH) solution

Procedure:

-

In a reaction vessel, dissolve 2-amino-5-bromo-3-methoxypyrazine (1.0 eq) in 48% hydrobromic acid at a low temperature (e.g., -10 °C).

-

In a separate beaker, prepare a solution of sodium nitrite (1.5 eq) in water.

-

Slowly add the sodium nitrite solution dropwise to the stirred pyrazine solution, maintaining the temperature below 0 °C.

-

After the addition is complete, stir the mixture for an additional hour at 0 °C.

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (catalytic amount) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the nitrogen evolution ceases.

-

Neutralize the reaction mixture with a 40% sodium hydroxide solution and extract the product with diethyl ether.[8]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Aminopyrazine | C4H5N3 | 95.10 | White to off-white crystalline solid |

| 2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | 252.89 | Colorless needles |

| 2-Amino-5-bromo-3-methoxypyrazine | C5H5BrN3O | 218.02 | Solid |

| This compound | C5H4Br2N2O | 283.90 | Solid |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and logical approach to the preparation of this compound. By understanding the underlying principles of each reaction step—from the initial electrophilic bromination to the final Sandmeyer reaction—researchers can confidently execute this synthesis and adapt it as necessary. The strategic functionalization of the pyrazine core through this multi-step process underscores the versatility of fundamental organic reactions in constructing valuable and complex heterocyclic molecules for a wide range of scientific applications.

References

- 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. (URL not available)

- Synthesis routes of 2-Amino-3,5-dibromopyrazine - Benchchem. (URL not available)

-

Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry. [Link]

-

Sandmeyer reaction - Wikipedia. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. [Link]

-

Site-Selective Antibody Conjugation with Dibromopyrazines - PMC - NIH. [Link]

-

Sandmeyer Reaction Mechanism - BYJU'S. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Amino-3,5-dibromopyrazine | 24241-18-7 [chemicalbook.com]

- 3. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. 2,5-Dibromopyrazine synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Data of 2,5-Dibromo-3-methoxypyrazine: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

2,5-Dibromo-3-methoxypyrazine is a halogenated heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] The pyrazine core is a key pharmacophore in numerous biologically active molecules, and the presence of bromine atoms and a methoxy group provides versatile handles for further chemical modification through cross-coupling reactions and nucleophilic substitutions.[2] A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformation in chemical reactions.

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of the spectral data is grounded in fundamental principles of spectroscopy and supported by comparative data from related pyrazine derivatives.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the aromatic pyrazine ring, the electron-donating methoxy group, and the electron-withdrawing bromine atoms, give rise to a unique spectroscopic fingerprint. The following sections will dissect the contributions of each of these components to the overall NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the methoxy protons and the single aromatic proton on the pyrazine ring.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | Singlet | 1H | Pyrazine C-H |

| ~4.0-4.2 | Singlet | 3H | Methoxy (-OCH₃) |

Interpretation:

-

Aromatic Proton: The lone proton on the pyrazine ring is expected to appear as a singlet in the downfield region (~8.0-8.2 ppm). Its deshielded nature is due to the electronegativity of the adjacent nitrogen atoms and the overall aromaticity of the ring.

-

Methoxy Protons: The three protons of the methoxy group will also give rise to a singlet, typically in the range of 4.0-4.2 ppm. The chemical shift is influenced by the electron-donating oxygen atom.

A ¹H NMR spectrum for this compound is indexed on ChemicalBook, confirming the existence of experimental data.[3]

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

-

Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Caption: General workflow for NMR sample preparation and data acquisition.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~155-160 | C-OCH₃ |

| ~140-145 | C-Br |

| ~135-140 | C-H |

| ~120-125 | C-Br |

| ~53-56 | -OCH₃ |

Interpretation:

-

Pyrazine Ring Carbons: The four carbon atoms of the pyrazine ring will have distinct chemical shifts due to the different substituents. The carbon attached to the methoxy group (C-OCH₃) is expected to be the most downfield, followed by the carbons bonded to the bromine atoms (C-Br) and the carbon with the hydrogen atom (C-H).

-

Methoxy Carbon: The carbon of the methoxy group will appear in the upfield region, typically around 53-56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3150 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Methoxy (-OCH₃) |

| ~1550-1600 | C=N stretch | Pyrazine ring |

| ~1450-1500 | C=C stretch | Pyrazine ring |

| ~1250-1300 | C-O stretch | Aryl ether |

| ~1000-1100 | C-O stretch | Aryl ether |

| ~600-800 | C-Br stretch | Bromo-aromatic |

Interpretation:

-

Aromatic C-H Stretch: A weak to medium absorption in the 3050-3150 cm⁻¹ region is indicative of the C-H bond on the pyrazine ring.

-

Aliphatic C-H Stretch: Absorptions corresponding to the stretching of the C-H bonds in the methoxy group are expected in the 2950-2850 cm⁻¹ range.

-

Pyrazine Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the pyrazine ring will appear in the 1450-1600 cm⁻¹ region.

-

C-O and C-Br Stretches: The stretching vibrations of the C-O bond of the aryl ether and the C-Br bonds will be present in the fingerprint region of the spectrum.

An FTIR spectrum of this compound is available on SpectraBase.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₅H₄Br₂N₂O), which is approximately 268 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), the molecular ion will appear as a characteristic isotopic cluster. The M⁺, [M+2]⁺, and [M+4]⁺ peaks will have a relative intensity ratio of approximately 1:2:1.

-

Major Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion.

-

Loss of a bromine atom (•Br) to give an [M-79]⁺ or [M-81]⁺ ion.

-

Loss of carbon monoxide (CO) from the ring.

-

A GC-MS spectrum of this compound is available on SpectraBase.[5]

Caption: Potential fragmentation pathways for this compound in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous determination of its molecular structure. This information is indispensable for chemists working on the synthesis and application of this versatile building block in the development of new chemical entities with potential applications in medicine and agriculture.

References

-

SpectraBase. This compound. [Link].

-

SpectraBase. This compound. [Link].

-

MySkinRecipes. This compound. [Link].

-

Beilstein Journals. Supplementary Information. [Link].

-

Journal of the Chemical Society, Perkin Transactions 2. Conformational studies. Part 13. 1H N.m.r. and X-ray analyses of 2β-bromo-3α-hydroxy-5α-pregnane-11,20-dione, 3α-hydroxy-2β-methoxy-5α-pregnane-11,20-dione, and 3α-hydroxy-2α-methyl-5α-pregnane-11,20-dione. [Link].

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link].

-

MtoZ-Biolabs. IR Spectrum Analysis Steps: Decoding Information from Spectra to Compounds. [Link].

-

Pipzine Chemicals. Pyrazine, 2,5-Dibromo-3-Methoxy. [Link].

-

MySkinRecipes. This compound. [Link].

Sources

2,5-Dibromo-3-methoxypyrazine CAS number and molecular weight

An In-Depth Technical Guide to 2,5-Dibromo-3-methoxypyrazine for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key heterocyclic intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond surface-level data to offer actionable insights into its synthesis, reactivity, and strategic application in modern organic chemistry.

Core Compound Profile and Physicochemical Properties

This compound is a polysubstituted heteroaromatic compound featuring a pyrazine core. This structure is of significant interest in medicinal chemistry and materials science due to the versatile reactivity imparted by its two bromine atoms and the electronic influence of the methoxy group.

| Property | Value | Source(s) |

| CAS Number | 489431-66-5 | [1][2][3] |

| Molecular Formula | C₅H₄Br₂N₂O | [1][2][4][5] |

| Molecular Weight | 267.91 g/mol | [1][4][5] |

| IUPAC Name | This compound | [3] |

| Appearance | White to off-white crystalline solid | [6] |

| Solubility | Moderately soluble in organic solvents like ethanol and acetone; sparingly soluble in water. | [6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Strategic Synthesis of this compound

Workflow: Diazotization and Sandmeyer-type Bromination

The conversion of an amino group on a heteroaromatic ring to a bromide is a classic and reliable transformation. The Sandmeyer reaction, or a related variant, is the method of choice. The amino group is first converted to a diazonium salt under cold, acidic conditions, which is then displaced by a bromide ion, often catalyzed by a copper(I) salt.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-amino-5-bromo-3-methoxypyrazine.

Materials:

-

2-amino-5-bromo-3-methoxypyrazine (1.0 eq)

-

Hydrobromic acid (HBr, 48% aq., ~5-6 eq)

-

Sodium nitrite (NaNO₂, 1.1 eq)

-

Copper(I) bromide (CuBr, 1.2 eq)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-amino-5-bromo-3-methoxypyrazine (1.0 eq) in a 48% aqueous HBr solution. Cool the mixture to between -5°C and 0°C in an ice-salt bath.

-

Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 5°C. Causality Note: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.

-

Sandmeyer Reaction: In a separate flask, dissolve/suspend copper(I) bromide (1.2 eq) in HBr. Cool this solution to 0°C. Slowly add the cold diazonium salt solution from Step 2 to the CuBr solution. Expertise Note: The slow addition controls the evolution of nitrogen gas and any exotherm.

-

Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts and wash sequentially with deionized water, saturated NaHCO₃ solution (to neutralize excess acid), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Core Reactivity and Applications in Drug Discovery

The utility of this compound stems from the differential reactivity of its two bromine atoms, which allows for selective functionalization. This makes it a valuable building block for creating libraries of complex molecules in drug discovery programs.[7][8][9]

Key Reaction: Palladium-Catalyzed Cross-Coupling

The bromine atoms on the pyrazine ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. These reactions are foundational in modern medicinal chemistry for constructing C-C and C-N bonds.[7]

Mechanism Insight: The pyrazine core is electron-deficient, which facilitates the oxidative addition step in the catalytic cycle of palladium cross-coupling reactions. The bromine at the 2-position is generally more reactive than the one at the 5-position due to the electronic influence of the adjacent nitrogen and methoxy groups. This allows for potential site-selective reactions.

Caption: Workflow for sequential Suzuki cross-coupling reactions.

Protocol: Suzuki Cross-Coupling

Objective: To perform a selective mono-arylation of this compound.

Materials:

-

This compound (1.0 eq)

-

Aryl boronic acid (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water mixture)

Procedure:

-

Inert Atmosphere: To an oven-dried flask, add this compound, the aryl boronic acid, the base, and the palladium catalyst.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent mixture via syringe.

-

Heating: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the mono-arylated product. This product can then be used in a second, different coupling reaction if desired.[7]

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be taken.

-

Hazard Class: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.[1][10]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves.

-

GHS Statements: Signal Word: Warning. Precautionary Statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray).[1]

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its well-defined reactive sites allow for controlled, sequential functionalization, making it an ideal scaffold for constructing diverse molecular architectures. For research teams engaged in the discovery of novel therapeutics or functional materials, mastering the handling and reactivity of this intermediate provides a significant strategic advantage in the rapid development of new chemical entities.

References

-

P&S Chemicals. Product information, this compound. [Link]

-

SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]

-

MySkinRecipes. This compound. [Link]

- Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

-

Pipzine Chemicals. Pyrazine, 2,5-Dibromo-3-Methoxy. [Link]

-

ResearchGate. Preparation of labelled 2-methoxy-3-alkylpyrazines. [Link]

-

MySkinRecipes. 2,5-Dibromo-3-phenylpyrazine. [Link]

-

National Institutes of Health (NIH). Multicomponent Reaction-Assisted Drug Discovery. [Link]

-

MDPI. Nature-Inspired Molecules as Inhibitors in Drug Discovery. [Link]

-

National Institutes of Health (NIH). Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. [Link]

-

MDPI. Designing Next-Generation Drug-like Molecules for Medicinal Applications. [Link]

-

PubMed. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. [Link]

Sources

- 1. 489431-66-5|this compound|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. pschemicals.com [pschemicals.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound [myskinrecipes.com]

- 6. Pyrazine, 2,5-Dibromo-3-Methoxy- | Chemical Properties, Uses, Safety Data & Sourcing Guide - China Manufacturer & Supplier [pipzine-chem.com]

- 7. 2,5-Dibromo-3-phenylpyrazine [myskinrecipes.com]

- 8. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

Navigating the Solubility Landscape of 2,5-Dibromo-3-methoxypyrazine: A Technical Guide for Researchers

For Immediate Release

In the intricate world of drug discovery and development, understanding the physicochemical properties of novel chemical entities is paramount. Among these, solubility stands as a critical determinant of a compound's downstream developability, impacting everything from formulation and bioavailability to ultimate therapeutic efficacy. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the solubility of 2,5-Dibromo-3-methoxypyrazine in organic solvents. While specific quantitative data for this compound remains proprietary or unpublished in public literature, this guide synthesizes fundamental principles of solubility, data from analogous structures, and established experimental protocols to empower researchers in their handling and application of this promising heterocyclic compound.

Understanding the Molecule: Physicochemical Profile of this compound

A thorough analysis of a molecule's structural and electronic features is the first step in predicting its solubility behavior. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents.

Key Molecular Characteristics:

| Property | Value | Source |

| Chemical Formula | C₅H₄Br₂N₂O | [1] |

| Molecular Weight | 267.91 g/mol | [2][3] |

| Appearance | White or nearly white crystalline solid | [4] |

| Melting Point | 112 - 114 °C | [4] |

| Predicted LogP | 2.1 - 2.37 | [4][5] |

| Predicted Water Solubility | Insoluble | [4] |

The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms, imparts a degree of polarity to the molecule.[6] However, the two bromine substituents, being large and electron-withdrawing, significantly increase the molecule's lipophilicity and molecular weight. The methoxy group adds a polar ether linkage but also contributes to the overall size. The predicted LogP value of over 2 indicates a preference for lipophilic environments over aqueous media. This is consistent with the prediction of it being insoluble in water.[4]

Theoretical Framework: Predicting Solubility in Organic Solvents

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. A more nuanced understanding requires consideration of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The solubility of a solute in a solvent is a thermodynamic equilibrium process.[7] For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Factors Influencing the Solubility of this compound:

-

Polarity: The molecule possesses both polar (pyrazine ring, methoxy group) and nonpolar (bromine atoms, aromatic ring) regions. Therefore, its solubility will be highest in solvents with intermediate polarity that can effectively interact with both aspects of its structure.

-

Hydrogen Bonding: The nitrogen atoms in the pyrazine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. Solvents that are strong hydrogen bond donors (e.g., alcohols) are likely to exhibit favorable interactions.

-

Dipole Moment: The asymmetrical substitution on the pyrazine ring will result in a net dipole moment, suggesting favorable interactions with polar aprotic solvents.

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made:

-

High Expected Solubility:

-

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent candidates. Their high polarity and ability to accept hydrogen bonds should facilitate strong interactions with the solute. A study on the similarly structured 2-bromo-5-hydroxypyrazine showed the highest solubility in DMF.[8]

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform are likely to be effective solvents due to their ability to engage in dipole-dipole interactions and their intermediate polarity.

-

-

Moderate Expected Solubility:

-

Ethers: Tetrahydrofuran (THF) and Dioxane, being polar ethers, should offer moderate solubility.

-

Ketones: Acetone and Methyl Ethyl Ketone (MEK) are polar aprotic solvents that should be reasonably effective.

-

Alcohols: Methanol and ethanol can act as both hydrogen bond donors and acceptors. While the hydrogen bond accepting capability of this compound is present, its hydrogen bond donating capacity is absent. This might limit its solubility compared to polar aprotic solvents.

-

-

Low to Negligible Expected Solubility:

-

Nonpolar Solvents: Hexanes, heptane, and toluene are unlikely to be effective solvents due to the significant polarity of the pyrazine and methoxy functionalities.

-

Water: As predicted by its LogP and confirmed by supplier data, the compound is expected to have very low aqueous solubility.[4]

-

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data in a research and development setting.[9] The shake-flask method is a widely recognized and robust technique for determining thermodynamic solubility.[10]

Workflow for Solubility Determination

Caption: A typical experimental workflow for determining the solubility of a compound.

Detailed Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (HPLC grade)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on an orbital shaker or rotator in an incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24 to 72 hours). It is crucial to ensure that the system has reached a thermodynamic equilibrium between the solid and the solution.[7]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method (select an appropriate column, mobile phase, and UV wavelength for detection).

-

Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the filtered sample (appropriately diluted if necessary) and record the peak area.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the sample.

-

The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Analogous Compound Solubility Data

While direct data for this compound is scarce, the solubility of 2-bromo-5-hydroxypyrazine has been experimentally determined in a range of solvents.[8] This data provides a valuable point of reference, suggesting a similar trend in solubility behavior for this compound, with adjustments for the differences in substituents (methoxy vs. hydroxyl and the additional bromine). The hydroxyl group in 2-bromo-5-hydroxypyrazine can act as both a hydrogen bond donor and acceptor, which may lead to different solubility profiles in protic solvents compared to the methoxy-substituted analog.

Conclusion and Future Directions

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic solvents such as DMF and DMSO, and moderately soluble in alcohols and chlorinated solvents, with poor solubility in nonpolar solvents and water.

For drug development professionals, obtaining precise, in-house experimental data using standardized methods like the shake-flask protocol is strongly recommended. This will enable the creation of robust formulations and ensure the reliability of biological and chemical assays. Future research efforts should aim to publish quantitative solubility data for this compound in a broad range of pharmaceutically relevant solvents to further aid the scientific community.

References

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). Pyrazine, 2,5-Dibromo-3-Methoxy. Retrieved from [Link]

-

Dipòsit Digital de la Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Retrieved from [Link]

- Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyrazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Dibromo-2-methoxypyrazine. PubChem Compound Database. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.

- Xu, R., et al. (2022). Solubility and Data Correlation of 2‑Bromo-5-hydroxypyrazine in Four Cosolvent Mixtures and Ten Mono-Solvents from 278.15 to 323.15 K.

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. This compound [myskinrecipes.com]

- 3. 3,5-Dibromo-2-methoxypyrazine | C5H4Br2N2O | CID 58303386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrazine, 2,5-Dibromo-3-Methoxy- | Chemical Properties, Uses, Safety Data & Sourcing Guide - China Manufacturer & Supplier [pipzine-chem.com]

- 5. echemi.com [echemi.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. a-z.lu [a-z.lu]

- 9. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 10. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

Reactivity of bromine atoms in 2,5-Dibromo-3-methoxypyrazine

An In-Depth Technical Guide to the Regioselective Reactivity of 2,5-Dibromo-3-methoxypyrazine

Abstract

This compound stands as a pivotal heterocyclic building block in modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its utility is derived from the differential reactivity of its two bromine substituents, located at the C2 and C5 positions of the electron-deficient pyrazine core. This guide provides a comprehensive exploration of the electronic and steric factors governing this regioselectivity. We will delve into the mechanisms and field-proven protocols for achieving selective functionalization through various palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira couplings—as well as nucleophilic aromatic substitution (SNAr). The principles discussed are contextualized through their application in the synthesis of complex molecules, such as the novel opioid analgesic PZM21. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this versatile scaffold.

The Molecular Landscape: Understanding Differential Reactivity

The synthetic value of this compound lies in the ability to selectively functionalize one bromine atom over the other. This selectivity is not arbitrary; it is a direct consequence of the molecule's electronic architecture. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further modulated by the substituents.

-

The Methoxy Group (C3): The -OCH₃ group at the C3 position is a strong electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). Its primary influence is to donate electron density to the ring.

-

Bromine Atom at C2: This position is ortho to the methoxy group and adjacent to a ring nitrogen. It experiences the strong electron-withdrawing pull of the adjacent nitrogen, making the C2 carbon highly electrophilic.

-

Bromine Atom at C5: This position is meta to the methoxy group and also adjacent to a ring nitrogen. While still influenced by the nitrogen, it does not benefit from the same degree of electronic activation as the C2 position.

Consequently, the C2-Br bond is more polarized and the C2 carbon is more electron-deficient than its C5 counterpart. This renders the C2 position the primary site for reactions involving an initial oxidative addition step in palladium catalysis or attack by a strong nucleophile.[1]

Caption: Electronic landscape of this compound.

Regioselective Palladium-Catalyzed Cross-Coupling Reactions

The most powerful tools for the selective functionalization of this compound are palladium-catalyzed cross-coupling reactions. These methods offer a modular and efficient way to form new carbon-carbon and carbon-heteroatom bonds with high fidelity at the more reactive C2 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a cornerstone of modern synthesis due to its mild conditions and the low toxicity of its reagents.[2][3][4] The catalytic cycle proceeds via three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5] For this compound, oxidative addition of the Pd(0) catalyst occurs preferentially at the more electron-deficient C2-Br bond.

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Data Presentation: Representative Conditions for Mono-Arylation

| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good | [6] |

| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100-110 | 4-12 | Excellent | [6] |

| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good | [6] |

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C2

-

Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and Pd₂(dba)₃ (2 mol%).

-

Ligand Addition: Add the phosphine ligand, such as SPhos (4 mol%), to the mixture.

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically 4:1 or 5:1 ratio).

-

Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-bromo-3-methoxypyrazine product.[3][7]

Stille Coupling

The Stille coupling utilizes organostannane reagents to form C-C bonds.[8][9] While highly effective and tolerant of many functional groups, the toxicity of tin compounds necessitates careful handling and purification.[8][9] The mechanism is analogous to the Suzuki coupling, and selectivity is also governed by the preferential oxidative addition at the C2 position.[10]

Data Presentation: Representative Conditions for Stille Coupling

| Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Reference |

| Pd(PPh₃)₄ (2) | - | - | Toluene | 90-110 | 12-16 | [11] |

| Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | - | Toluene | 90-110 | 12-16 | [11] |

| Pd(OAc)₂ (2) | Dabco | CuI, CsF | DMF | 40-80 | 12-24 | [9] |

Experimental Protocol: Selective Stille Coupling at C2

-

Reaction Setup: In a flame-dried Schlenk tube under argon, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.) in anhydrous, degassed toluene.

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2 mol%).

-

Reaction: Heat the mixture to 100-110 °C and stir for 12-16 hours. Monitor for the disappearance of the starting material.

-

Workup: After cooling, the reaction mixture can be treated with a saturated aqueous solution of KF to precipitate the tin byproducts as a filterable solid. Filter the mixture through Celite, washing with an organic solvent.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the C2-functionalized product.[8][11]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds via palladium catalysis.[12][13][14] The reaction couples an amine with an aryl halide. The choice of ligand and base is critical for achieving high yields and preventing side reactions.[14][15] The greater electrophilicity of the C2 position makes it the preferred site for amination.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Data Presentation: Representative Conditions for Mono-Amination

| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Reference |

| Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOt-Bu (1.4) | Toluene | 80-100 | 6-18 | [12] |

| Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12-24 | [16] |

| "G3" Precat. (2) | BrettPhos | LiHMDS (1.5) | THF | 25-65 | 4-12 | [13] |

Experimental Protocol: Selective Buchwald-Hartwig Amination at C2

-

Reaction Setup: Charge a Schlenk tube with Pd(OAc)₂ (2 mol%), a suitable ligand (e.g., XantPhos, 4 mol%), and a strong base such as sodium tert-butoxide (NaOt-Bu, 1.5 equiv.).

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

-

Solvent and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the vessel and heat to 80-110 °C until the starting material is consumed.

-

Workup: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic phase and concentrate.

-

Purification: Purify via silica gel chromatography to obtain the 2-amino-5-bromo-3-methoxypyrazine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17][18] The reaction is uniquely co-catalyzed by palladium and a copper(I) salt, typically CuI.[18][19] The reaction proceeds readily at the C2 position of the dibromopyrazine substrate under mild conditions.

Data Presentation: Representative Conditions for Sonogashira Coupling

| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Reference |

| Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | THF/DMF | 25-60 | 2-8 | [18][20] |

| PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | CH₃CN | RT-80 | 4-12 | [20] |

| Pd(OAc)₂ (1) | CuI (2) | DIPA | Toluene | 60-80 | 6-16 | [21] |

Experimental Protocol: Selective Sonogashira Coupling at C2

-

Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent like THF or DMF, add the terminal alkyne (1.2 equiv.), CuI (1-5 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

-

Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can cause undesirable alkyne homocoupling (Glaser coupling).[20]

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC.

-

Workup: Once complete, filter the reaction mixture to remove amine salts. Dilute the filtrate with ethyl acetate and wash with water and brine. Dry the organic layer and remove the solvent in vacuo.

-

Purification: Purify the resulting 2-alkynyl-5-bromo-3-methoxypyrazine by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Beyond metal-catalyzed reactions, the highly electron-deficient nature of the pyrazine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr).[22][23] This mechanism involves the addition of a potent nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group.[24][25]

For SNAr to occur, two conditions must be met:

-

The ring must be highly electron-poor.

-

There must be a good leaving group (bromide is excellent).

Both bromine atoms on this compound are activated towards SNAr by the adjacent nitrogen atoms. However, the C2 position is generally more reactive due to its higher electrophilicity. This pathway is most effective with strong, soft nucleophiles like thiolates or under forcing conditions with alkoxides or amines.

Caption: Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Case Study: A Key Intermediate for the Opioid Analgesic PZM21

The practical importance of the selective reactivity of this compound is exemplified in its use as a precursor for the synthesis of PZM21.[26] PZM21 is a functionally selective µ-opioid receptor agonist identified through computational docking, designed to provide potent analgesia with reduced side effects like respiratory depression.[26][27][28]

The synthesis of PZM21 and its analogs often involves an initial, selective functionalization at the C2 position of the pyrazine core, leaving the C5 bromine available for a subsequent transformation. For example, a key synthetic step could involve a Buchwald-Hartwig amination at the C2 position, followed by a Suzuki coupling at the C5 position to build the complex molecular architecture. This strategy highlights how controlling the regiochemistry of this specific building block is crucial for the efficient construction of high-value pharmaceutical agents.

Conclusion

The reactivity of the bromine atoms in this compound is a well-defined and predictable system governed by the electronic interplay of the pyrazine nitrogens and the methoxy substituent. The C2 position is consistently the more reactive site for a host of transformative reactions, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. This reliable regioselectivity allows chemists to use the molecule as a versatile scaffold, sequentially introducing different functionalities at the C2 and C5 positions. By understanding the principles outlined in this guide and applying the robust protocols provided, researchers can effectively harness the synthetic potential of this valuable intermediate for applications ranging from drug discovery to materials science.

References

-

Computational study of polyhomologation: understanding reactivity with B, Al, and Ga. (n.d.). ResearchGate. Retrieved December 17, 2025, from [Link]

-

Stille Coupling. (n.d.). NROChemistry. Retrieved December 17, 2025, from [Link]

-

Scheme 5. Regioselective functionalization of 2,5-dibromotoluene (25). (n.d.). ResearchGate. Retrieved December 17, 2025, from [Link]

-

Buchwald–Hartwig amination. (2024, November 27). In Wikipedia. Retrieved December 17, 2025, from [Link]

-

Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved December 17, 2025, from [Link]

-

Nucleophilic aromatic substitution: Topics by Science.gov. (n.d.). Science.gov. Retrieved December 17, 2025, from [Link]

-

Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved December 17, 2025, from [Link]

-

Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). [Source not specified]. Retrieved December 17, 2025, from [Link]

-

Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved December 17, 2025, from [Link]

-

Sonogashira coupling. (2024, September 25). In Wikipedia. Retrieved December 17, 2025, from [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data. Retrieved December 17, 2025, from [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (2018). PubMed Central, NIH. Retrieved December 17, 2025, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved December 17, 2025, from [Link]

-

Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved December 17, 2025, from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved December 17, 2025, from [Link]

-

Kashani, S. K., Jessiman, J. E., & Sullivan, A. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved December 17, 2025, from [Link]

-

Pyrazine, 2,5-Dibromo-3-Methoxy. (n.d.). Pipzine Chemicals. Retrieved December 17, 2025, from [Link]

-

Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2019). MDPI. Retrieved December 17, 2025, from [Link]

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2019). PubMed Central. Retrieved December 17, 2025, from [Link]

-

Structure–based discovery of opioid analgesics with reduced side effects. (2016). eScholarship. Retrieved December 17, 2025, from [Link]

-

Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. (2022). MDPI. Retrieved December 17, 2025, from [Link]

-

Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. Retrieved December 17, 2025, from [Link]

-

PZM21. (2024, November 11). In Wikipedia. Retrieved December 17, 2025, from [Link]

-

Stille cross-coupling reaction. (2020, February 13). YouTube. Retrieved December 17, 2025, from [Link]

-

18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. (2021, March 16). YouTube. Retrieved December 17, 2025, from [Link]

-

Structure–based discovery of opioid analgesics with reduced side effects. (2016). PubMed Central, NIH. Retrieved December 17, 2025, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved December 17, 2025, from [Link]

-

Synthesis and Evaluation of Novel Biased μ-Opioid-Receptor (μOR) Agonists. (2019). MDPI. Retrieved December 17, 2025, from [Link]

-

Sonogashira coupling. (2019, January 7). YouTube. Retrieved December 17, 2025, from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved December 17, 2025, from [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). MDPI. Retrieved December 17, 2025, from [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). eScholarship. Retrieved December 17, 2025, from [Link]

-

Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. (2022). Semantic Scholar. Retrieved December 17, 2025, from [Link]

-

(PDF) Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2019). ResearchGate. Retrieved December 17, 2025, from [Link]

-

On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. (1942). ResearchGate. Retrieved December 17, 2025, from [Link]

-

3,5-Dibromo-2-methoxypyrazine. (n.d.). PubChem. Retrieved December 17, 2025, from [Link]

Sources

- 1. escholarship.org [escholarship.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects [mdpi.com]

- 8. Stille Coupling | NROChemistry [nrochemistry.com]

- 9. Stille Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. depts.washington.edu [depts.washington.edu]

- 21. Sonogashira Coupling [organic-chemistry.org]

- 22. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]

- 23. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. youtube.com [youtube.com]

- 26. PZM21 - Wikipedia [en.wikipedia.org]

- 27. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

The Strategic Deployment of 2,5-Dibromo-3-methoxypyrazine in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the intricate landscape of medicinal chemistry, the pyrazine core stands as a privileged scaffold, embedded in numerous natural products and clinically approved therapeutics. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its role in the design of targeted therapies. Within this esteemed class of heterocyles, 2,5-Dibromo-3-methoxypyrazine emerges as a particularly strategic building block. This technical guide delves into the core attributes of this molecule, providing a comprehensive overview of its synthesis, reactivity, and vast potential in the development of novel therapeutic agents. The presence of two reactive bromine atoms at the C2 and C5 positions, differentiated by the electronic influence of the adjacent methoxy group, offers a canvas for selective and sequential functionalization. This inherent reactivity, coupled with the established pharmacological relevance of the methoxypyrazine motif, positions this compound as a high-value intermediate for researchers, scientists, and drug development professionals. This guide will illuminate the causality behind its synthetic utility and provide actionable protocols for its strategic deployment in medicinal chemistry programs.

Core Attributes and Synthetic Considerations

This compound is a crystalline solid that serves primarily as a specialty intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its molecular structure is primed for selective functionalization, making it a valuable component in the construction of complex heterocyclic compounds.[2]

Synthesis of this compound

Conceptual Synthetic Workflow

Caption: A plausible synthetic pathway to this compound.

Strategic Functionalization: A Gateway to Molecular Diversity

The true synthetic power of this compound lies in the differential reactivity of its two bromine atoms, enabling regioselective cross-coupling reactions. This allows for the sequential introduction of diverse chemical moieties, a critical advantage in the construction of compound libraries for lead discovery and optimization. The electron-donating methoxy group at the C3 position is expected to influence the electronic environment of the adjacent bromine atoms, potentially allowing for selective reactions under carefully controlled conditions.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for a variety of these transformations.

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is a robust method for creating biaryl and heteroaryl-aryl structures. These motifs are prevalent in kinase inhibitors, where they often occupy the ATP-binding site.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

Objective: To couple an arylboronic acid with this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/water or Toluene/water)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, base, and palladium catalyst.

-

Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-110 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The formation of carbon-nitrogen bonds is fundamental in medicinal chemistry, as the amino group is a key pharmacophore in a vast array of drugs. The Buchwald-Hartwig amination provides a powerful method for coupling amines with aryl halides. This reaction is particularly relevant for synthesizing substituted aminopyrazines, which are common cores in kinase inhibitors.

Experimental Protocol: Generalized Buchwald-Hartwig Amination

Objective: To couple a primary or secondary amine with this compound.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.2-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and phosphine ligand to an oven-dried Schlenk tube.

-

Add the base and this compound.

-

Seal the tube, remove from the glovebox, and add the degassed solvent followed by the amine via syringe.

-

Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify by flash column chromatography.

Key Considerations for Buchwald-Hartwig Amination

| Parameter | Common Choices & Considerations |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts are commonly used. Pre-catalysts often offer higher activity and stability. |

| Ligand | The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich ligands like XPhos and SPhos are generally effective for challenging couplings. |

| Base | Strong bases like NaOtBu are common, but weaker bases such as Cs₂CO₃ or K₃PO₄ can be advantageous for substrates with base-sensitive functional groups. |

| Solvent | Aprotic solvents like toluene, 1,4-dioxane, and THF are typically used. The solvent should be anhydrous and thoroughly degassed. |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is valuable for introducing linear alkynyl linkers, which can act as rigid spacers or as precursors for further transformations in drug design.

Experimental Protocol: Generalized Sonogashira Coupling

Objective: To couple a terminal alkyne with this compound.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2-2.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) salt (e.g., CuI, 1-10 mol%)

-

Base (e.g., Triethylamine, Diisopropylamine)

-

Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

-

To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) salt.

-

Evacuate and backfill with an inert gas.

-

Add the degassed solvent and the base, followed by the terminal alkyne.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify by flash column chromatography.

Potential Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The pyrazine ring is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[3] The nitrogen atoms of the pyrazine can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition. Given this precedent, derivatives of this compound are highly promising candidates for the development of novel kinase inhibitors for the treatment of cancer and other diseases.

Conceptual Design of Kinase Inhibitors

Caption: A strategic approach to synthesizing kinase inhibitor scaffolds.

By employing sequential cross-coupling reactions, a diverse library of disubstituted pyrazines can be generated. For instance, a Suzuki coupling at one of the bromine positions could introduce a moiety to occupy the hydrophobic pocket of the kinase active site, while a subsequent Buchwald-Hartwig amination at the remaining bromine could install a group to interact with the solvent-exposed region, enhancing solubility and selectivity.

Table of Potential Kinase Targets for Pyrazine-Based Inhibitors

| Kinase Target | Therapeutic Area | Rationale for Pyrazine Scaffold |

| EGFR (Epidermal Growth Factor Receptor) | Oncology (e.g., Lung Cancer) | The pyrazine core can mimic the hinge-binding interactions of known EGFR inhibitors. |

| VEGFR (Vascular Endothelial Growth Factor Receptor) | Oncology (Anti-angiogenesis) | Pyrazine derivatives have shown potent anti-angiogenic activity through VEGFR inhibition. |

| CDKs (Cyclin-Dependent Kinases) | Oncology (Cell Cycle Control) | The planar nature of the pyrazine ring is well-suited for the ATP-binding pocket of CDKs. |

| JAK (Janus Kinase) | Inflammation & Autoimmune Diseases | Pyrazine-based scaffolds are being explored for the development of selective JAK inhibitors. |

Conclusion and Future Outlook

This compound represents a powerful and versatile building block for modern medicinal chemistry. Its capacity for selective and sequential functionalization through a variety of robust cross-coupling reactions provides a direct route to novel and diverse chemical matter. While specific examples of its incorporation into clinical candidates are not yet prevalent in public literature, the overwhelming success of the pyrazine scaffold in drug discovery, particularly in the realm of kinase inhibition, strongly suggests a bright future for this compound. The detailed synthetic strategies and adaptable protocols provided in this guide are intended to empower researchers to unlock the full potential of this compound in their quest for the next generation of innovative therapeutics.

References

-

Pipzine Chemicals. Pyrazine, 2,5-Dibromo-3-Methoxy. Available from: [Link]

-

CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

-

ChemSpeed. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]

-

KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available from: [Link]

-

ResearchGate. Optimization of the reaction conditions for the Buchwald-Hartwig... Available from: [Link]

-

KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available from: [Link]

-

ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available from: [Link]

- Sahu R, Shah K, Gautam Y, et al.

-

ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. Available from: [Link]

-

ResearchGate. Optimization of the Buchwald-Hartwig reaction. Available from: [Link]

-

YouTube. Condition Optimization for Buchwald-Hartwig Reactions. Available from: [Link]

-

ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available from: [Link]

-

PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

Durham e-Theses. Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Available from: [Link]

-

MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Available from: [Link]

-

Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available from: [Link]

-

ResearchGate. Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine | Request PDF. Available from: [Link]

Sources

An In-depth Technical Guide to 2,5-Dibromo-3-methoxypyrazine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dibromo-3-methoxypyrazine, a key heterocyclic building block in organic synthesis. The document delves into the historical context of pyrazine chemistry, details plausible synthetic pathways leading to the title compound, and presents a thorough analysis of its physicochemical properties. Furthermore, this guide explores the diverse applications of this compound, with a particular focus on its role as a versatile intermediate in the development of novel therapeutic agents and functional materials. The content is structured to provide both a foundational understanding for researchers new to the field and in-depth, actionable insights for experienced scientists in drug discovery and process development.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazines, six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4, are a class of molecules that have garnered significant attention in the scientific community. Their unique electronic properties, arising from the presence of the two nitrogen atoms, render them valuable scaffolds in medicinal chemistry, materials science, and flavor and fragrance industries. The pyrazine core is a common motif in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities.